5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
Description
This compound features a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a 4-chlorobenzylidene group at position 5 and a diphenylphosphoryl group at position 1. The tetrazole ring is partially hydrogenated (4,5-dihydro), contributing to its conformational flexibility. The chlorobenzylidene moiety introduces electron-withdrawing characteristics, while the diphenylphosphoryl group enhances steric bulk and influences electronic properties.
Properties
CAS No. |
21434-08-2 |
|---|---|
Molecular Formula |
C20H16ClN4OP |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H16ClN4OP/c21-17-13-11-16(12-14-17)15-20-22-23-24-25(20)27(26,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H,(H,22,24)/b20-15+ |
InChI Key |
JCMDJAYOOCOWHW-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3/C(=C/C4=CC=C(C=C4)Cl)/N=NN3 |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C(=CC4=CC=C(C=C4)Cl)N=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of 4-chlorobenzaldehyde with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Halogen-Substituted Analogues
Compounds 4 and 5 from and , namely:
- 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Key Findings :
- Both are isostructural with triclinic $ P\bar{1} $ symmetry and two independent molecules per asymmetric unit .
- The chlorophenyl (Cl) and fluorophenyl (F) substituents induce minor adjustments in crystal packing despite identical frameworks. For example, the Cl atom in 4 increases molecular volume slightly compared to 5, altering intermolecular distances .
- Conformational similarity is observed in planar regions, but one fluorophenyl group in each molecule adopts a perpendicular orientation relative to the core, suggesting steric or electronic modulation by halogens .
Comparison with Target Compound :
- The target compound’s tetrazole core differs from the pyrazole-thiazole systems in 4 and 5 . However, the chlorobenzylidene group may similarly influence planarity and packing, while the diphenylphosphoryl group introduces greater steric hindrance than the triazolyl groups in 4 and 5 .
Tetrazole Derivatives with Heterocyclic Substituents
The compound from , 5-(4-Chlorobenzylidene)-2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one , shares the chlorobenzylidene motif but replaces the tetrazole with a thiazol-4(5H)-one ring.
Key Findings :
- Spectroscopic studies (IR, NMR) confirm the electronic effects of the chlorophenyl group, comparable to the target compound.
Comparison with Target Compound :
- The diphenylphosphoryl group in the target compound may enhance solubility or reactivity in biological systems .
Electronic and Steric Effects
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole (commonly referred to as CDBT ) is a member of the tetraazole class of compounds, characterized by their unique five-membered ring structure containing four nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies.
CDBT exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, survival, and migration. This inhibition can lead to decreased angiogenesis and tumor growth, making it a candidate for cancer treatment.
Anticancer Activity
Research has demonstrated that CDBT shows significant anticancer properties. In vitro studies have indicated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | c-Met inhibition, apoptosis induction |
| A549 (Lung) | 12.0 | c-Met inhibition, cell cycle arrest |
| HeLa (Cervical) | 8.3 | Apoptosis via caspase activation |
Anti-inflammatory Activity
CDBT also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is mediated through the suppression of NF-κB signaling pathways.
Table 2: Summary of Anti-inflammatory Activity
| Inflammatory Model | Effect Observed | Mechanism |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-α levels | NF-κB pathway inhibition |
| Carrageenan-induced paw edema | Reduced swelling | Cytokine modulation |
Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of CDBT significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Study 2: In Vivo Anti-inflammatory Effects
In another investigation involving a rat model of arthritis, treatment with CDBT resulted in notable reductions in joint inflammation and pain scores, suggesting its utility in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
